![molecular formula C13H10Cl2N2O3 B4940282 5-(2,6-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 5240-88-0](/img/structure/B4940282.png)
5-(2,6-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Synthesis Analysis
The synthesis of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves a detailed chemical procedure that includes specific reactants and conditions to ensure the formation of the desired product. Barakat et al. (2015) reported a comprehensive approach to synthesize this compound, involving spectral characterization techniques like NMR, FT-IR, and X-ray crystallography to confirm its structure. They employed a Density Functional Theory (DFT) analysis to study the relative stabilities of its possible isomers, demonstrating the solvent's effect on these stabilities and providing insights into the vibrational and electronic spectra of the most stable isomer (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been extensively analyzed using X-ray crystallography and DFT calculations. The analysis provided detailed information on the compound's geometry, including bond lengths and angles, and the electronic distribution within the molecule. This structural information is crucial for understanding the compound's reactivity and potential applications in various chemical reactions (Barakat et al., 2015).
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-16-11(18)8(12(19)17(2)13(16)20)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMJMLBXQZCTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368064 |
Source
|
Record name | 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5240-88-0 |
Source
|
Record name | 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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